molecular formula C17H22OSi B11848615 Diphenyl(4-hydroxybutyl)methylsilane CAS No. 18044-15-0

Diphenyl(4-hydroxybutyl)methylsilane

Katalognummer: B11848615
CAS-Nummer: 18044-15-0
Molekulargewicht: 270.44 g/mol
InChI-Schlüssel: XICASLQNVVCMNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenyl(4-hydroxybutyl)methylsilane is an organosilicon compound with the molecular formula C17H22OSi. It is a unique compound that combines the properties of both organic and silicon-based chemistry, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(4-hydroxybutyl)methylsilane typically involves the hydrosilylation of 4-hydroxybutyl derivatives with diphenylmethylsilane. This reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Quality control measures ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Diphenyl(4-hydroxybutyl)methylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

Diphenyl(4-hydroxybutyl)methylsilane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Diphenyl(4-hydroxybutyl)methylsilane involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the silicon atom can participate in unique bonding interactions. These interactions can influence the reactivity and stability of the compound in different environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diphenyl(4-hydroxybutyl)methylsilane is unique due to the presence of the 4-hydroxybutyl group, which provides additional reactivity and functionality compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications .

Eigenschaften

CAS-Nummer

18044-15-0

Molekularformel

C17H22OSi

Molekulargewicht

270.44 g/mol

IUPAC-Name

4-[methyl(diphenyl)silyl]butan-1-ol

InChI

InChI=1S/C17H22OSi/c1-19(15-9-8-14-18,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,18H,8-9,14-15H2,1H3

InChI-Schlüssel

XICASLQNVVCMNQ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](CCCCO)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.